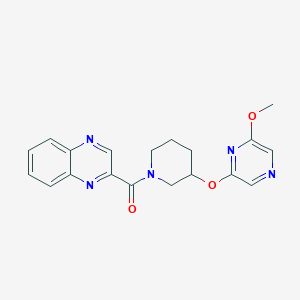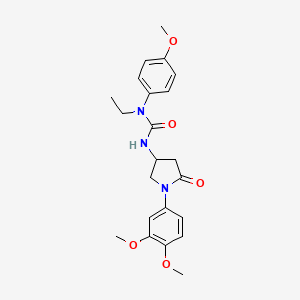
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(4-methoxyphenyl)urea, also known as DM-1, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells.
作用機序
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(4-methoxyphenyl)urea works by targeting cancer cells that express the human epidermal growth factor receptor 2 (HER2), which is overexpressed in many types of cancer. The drug is conjugated to an antibody that specifically binds to HER2, allowing it to be delivered directly to the cancer cells. Once inside the cell, this compound is released and binds to tubulin, a protein involved in cell division. This disrupts the microtubule network, preventing the cancer cells from dividing and ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to disrupting the microtubule network, it can also induce apoptosis (programmed cell death) and inhibit the growth and migration of cancer cells. It has also been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(4-methoxyphenyl)urea for lab experiments is its specificity for HER2-expressing cancer cells. This allows researchers to target specific cell types and study the effects of the drug on those cells without affecting healthy cells. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(4-methoxyphenyl)urea and other ADCs. One area of focus is on improving the stability and pharmacokinetics of these drugs to increase their efficacy and reduce toxicity. Another area of research is on developing new ADCs that target other cancer-specific markers, allowing for more precise targeting of cancer cells. Additionally, there is ongoing research on combining ADCs with other cancer therapies, such as immunotherapy, to enhance their effectiveness.
合成法
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(4-methoxyphenyl)urea is synthesized through a multi-step process that involves the coupling of a pyrrolidine derivative with an isocyanate intermediate, followed by the addition of an aryl amine and subsequent deprotection and purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(4-methoxyphenyl)urea has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including breast, lung, and ovarian cancers. It has shown promising results in both in vitro and in vivo studies, demonstrating potent anti-tumor activity with minimal toxicity to healthy cells.
特性
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-5-24(16-6-9-18(28-2)10-7-16)22(27)23-15-12-21(26)25(14-15)17-8-11-19(29-3)20(13-17)30-4/h6-11,13,15H,5,12,14H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYORHYLTUREMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

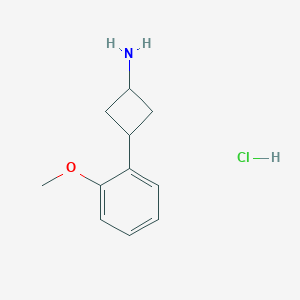
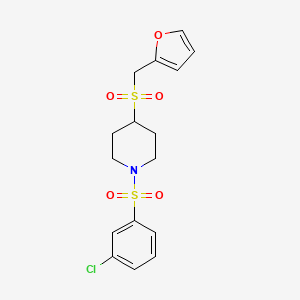
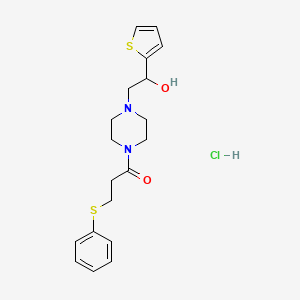
![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2900866.png)
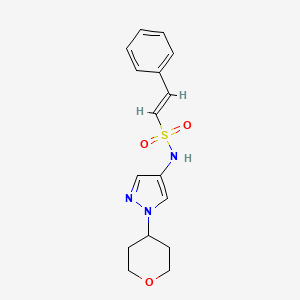


![2-Fluoro-4-[(4-fluorosulfonyloxyphenyl)methylamino]-1-methoxybenzene](/img/structure/B2900873.png)
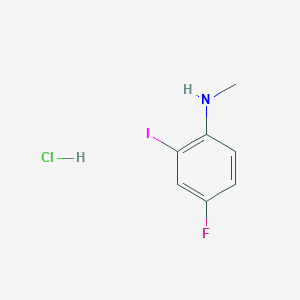

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2900877.png)
![ethyl 4-(3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2900881.png)
